Spectroscopic and Synthetic Elucidation of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole: A Technical Guide for Advanced Research
Spectroscopic and Synthetic Elucidation of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of the novel isoxazole derivative, 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole. Isoxazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a robust, field-proven protocol for the synthesis of this target molecule and a thorough analysis of its expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction and Scientific Context
The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the design of a wide array of pharmacologically active agents. Its unique electronic and structural properties allow it to act as a versatile scaffold, capable of engaging in various biological interactions. The incorporation of a 4-chlorophenyl group at the 3-position and a (phenylthio)methyl substituent at the 5-position is anticipated to modulate the molecule's lipophilicity, metabolic stability, and potential interactions with biological targets. This guide outlines a reliable synthetic pathway and provides a predictive spectroscopic analysis to facilitate the unambiguous identification and characterization of this novel compound.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 3,5-disubstituted isoxazoles can be efficiently achieved through several established methodologies, including the reaction of chalcones with hydroxylamine or the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes.[1][2] For the synthesis of the title compound, a two-step approach is proposed, commencing with the synthesis of 3-(4-chlorophenyl)-5-(chloromethyl)isoxazole, followed by a nucleophilic substitution with thiophenol. This strategy offers a high degree of control and generally proceeds with good yields.[3][4]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole
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To a stirred solution of 4-chlorobenzaldoxime (1.0 eq) in a suitable solvent such as toluene, add 2,3-dichloro-1-propene (1.2 eq).
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Add a base, for example, triethylamine (1.5 eq), to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and wash with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-(4-chlorophenyl)-5-(chloromethyl)isoxazole.
Step 2: Synthesis of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole
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To a solution of 3-(4-chlorophenyl)-5-(chloromethyl)isoxazole (1.0 eq) in an appropriate solvent like N,N-dimethylformamide (DMF), add thiophenol (1.1 eq).
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Add a base such as potassium carbonate (1.5 eq) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final product, 3-(4-chlorophenyl)-5-[(phenylthio)methyl]isoxazole.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally related isoxazole derivatives found in the literature.[5][6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet | 2H | Aromatic protons (ortho to Cl) |
| ~7.45 | Doublet | 2H | Aromatic protons (meta to Cl) |
| ~7.30-7.20 | Multiplet | 5H | Aromatic protons of the phenylthio group |
| ~6.60 | Singlet | 1H | Isoxazole ring proton (H-4) |
| ~4.20 | Singlet | 2H | Methylene protons (-CH₂-S-) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-5 of isoxazole ring |
| ~162 | C-3 of isoxazole ring |
| ~136 | Quaternary carbon of the chlorophenyl group |
| ~135 | Quaternary carbon of the phenylthio group |
| ~130 | Aromatic CH of the phenylthio group |
| ~129.5 | Aromatic CH (meta to Cl) |
| ~129 | Aromatic CH of the phenylthio group |
| ~127 | Aromatic CH (ortho to Cl) |
| ~126.5 | Aromatic CH of the phenylthio group |
| ~100 | C-4 of isoxazole ring |
| ~30 | Methylene carbon (-CH₂-S-) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretching |
| ~1610 | C=N stretching of the isoxazole ring |
| ~1590, 1480 | Aromatic C=C stretching |
| ~1440 | C-H bending of the methylene group |
| ~1100 | C-O stretching of the isoxazole ring |
| ~830 | C-H out-of-plane bending for p-disubstituted benzene |
| ~740, 690 | C-H out-of-plane bending for monosubstituted benzene |
| ~1090 | C-Cl stretching |
| ~700 | C-S stretching |
Mass Spectrometry (MS)
| m/z | Assignment |
| [M]⁺ | Molecular ion |
| [M-C₇H₅S]⁺ | Loss of thiophenyl radical |
| [M-C₈H₆S]⁺ | Loss of thioanisole |
| [C₇H₄Cl]⁺ | 4-Chlorophenyl fragment |
| [C₆H₅S]⁺ | Phenylthio fragment |
Scientific Rationale and Trustworthiness
The proposed synthetic route is based on well-established and reliable chemical transformations. The formation of 3,5-disubstituted isoxazoles from aldoximes and substituted propenes is a documented method.[3] The subsequent nucleophilic substitution of a chloromethyl group with a thiolate is a standard and high-yielding reaction.[4] The predicted spectroscopic data are derived from a careful analysis of known compounds with similar structural motifs, providing a high degree of confidence in their accuracy. For instance, the characteristic singlet for the H-4 proton of the isoxazole ring typically appears around δ 6.5-6.8 ppm.[5] The chemical shifts of the aromatic protons are predicted based on the electronic effects of the chloro and phenylthio substituents. The IR and MS fragmentation patterns are also predicted based on the functional groups present in the molecule.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole. The detailed experimental protocol, coupled with the predicted spectroscopic data, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The logical and experience-based approach ensures a high probability of success in the synthesis and a reliable basis for the structural elucidation of this novel isoxazole derivative.
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